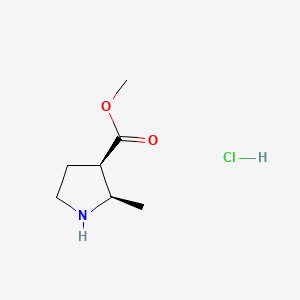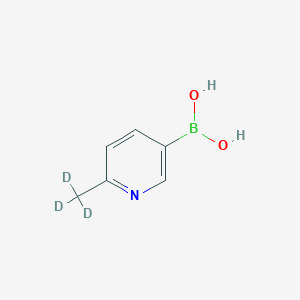
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and a hydroxyiminoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 5-fluoro-2-methylbenzoic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding hydroxyimino derivative. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyiminoacetamide group.
2-Fluoro-5-[(5-fluoro-2-methylphenyl)sulfamoyl]benzoate: Contains a sulfamoyl group and is used in different applications.
Uniqueness
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxyimino group allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H9FN2O2 |
|---|---|
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H9FN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5- |
Clé InChI |
FRHLSDMTCUCUBU-WZUFQYTHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)NC(=O)/C=N\O |
SMILES canonique |
CC1=C(C=C(C=C1)F)NC(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)



